Regioselective Synthesis: 95:5 Isomer Ratio Achieved with Rapid Bromine Addition
When 3-methyl-2-butanone is brominated, the regiochemical outcome is critically dependent on addition rate [1]. Rapid, steady-stream addition of bromine at 0–5°C yields 1-bromo-3-methyl-2-butanone as the major isomer, with a 95:5 ratio favoring the target compound over 3-bromo-3-methyl-2-butanone in the crude product as established by ¹H NMR [1]. In contrast, dropwise addition leads to a mixture containing significant amounts of the regioisomer [1].
| Evidence Dimension | Regioselectivity (isomer ratio) |
|---|---|
| Target Compound Data | 95% (major isomer) |
| Comparator Or Baseline | 3-bromo-3-methyl-2-butanone (5%) |
| Quantified Difference | 19-fold excess of target compound |
| Conditions | Bromination of 3-methyl-2-butanone in methanol at 0–5°C, rapid bromine addition |
Why This Matters
This data provides a validated synthetic protocol for obtaining the 1-bromo isomer in high purity, which is essential for reproducible downstream applications.
- [1] Gaudry, M.; Marquet, A. 1-Bromo-3-methyl-2-butanone. Organic Syntheses 1976, 55, 24. DOI: 10.15227/orgsyn.055.0024. View Source
